molecular formula C15H18ClNO B1369214 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride CAS No. 21998-49-2

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

Cat. No. B1369214
CAS RN: 21998-49-2
M. Wt: 263.76 g/mol
InChI Key: ZIFXJVKXYWKKOH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While there are studies on the chemical reactions of similar compounds , specific chemical reaction analysis for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride was not found in the available resources.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds .
    • It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .
  • Scientific Field: Pharmacology

    • A compound named AC-90179, which is a selective serotonin (5-HT2A) receptor inverse agonist, has a similar structure to “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”. It has been studied for its potential use in the treatment of psychosis .
    • The in vitro and in vivo pharmacology profile of AC-90179 was characterized and compared with the antipsychotics haloperidol and clozapine .
    • The study involved various experimental procedures including molecular docking and MD simulation .
    • The results suggested that a compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
  • Scientific Field: Organophosphorus Chemistry

    • Tertiary phosphines, which can be synthesized from compounds like “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”, are used in the synthesis of new phosphines of various structures .
    • These phosphines are used in transition metal catalysis and organocatalysis, inspiring the design of new phosphines and tuning their properties .
    • The synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
    • This approach has been used to synthesize known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine, and several 1,2-bis (dialkylphosphino)benzenes .
  • Scientific Field: Heterocyclic Chemistry

    • 4-Hydroxy-2-quinolones, which can be synthesized from compounds like “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”, have interesting pharmaceutical and biological activities .
    • They are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
    • The synthesis of 4-hydroxy-2(1H)-quinolones involves the reaction of anilines using malonic acid equivalents .
    • These compounds have been used in the synthesis of fused ring systems, displaying different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .
  • Scientific Field: Organic Building Blocks

    • 4-Methoxyphenethylamine, a compound with a similar structure, is used as an organic building block .
    • It is used in the synthesis of other organic compounds by the alkylation reaction .
    • This compound is used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .
  • Scientific Field: Biochemistry

    • 4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
    • This inhibition is important in the regulation of neurotransmitters in the brain, which can have implications for the treatment of neurological disorders .
    • The experimental procedures involve in vitro assays to measure the inhibition of monoamine oxidase and in vivo studies to observe the effects on neurotransmitter levels .
    • The results of these studies can provide insights into the potential therapeutic applications of 4-Methoxyphenethylamine .

properties

IUPAC Name

2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFXJVKXYWKKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590012
Record name 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

CAS RN

21998-49-2
Record name 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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